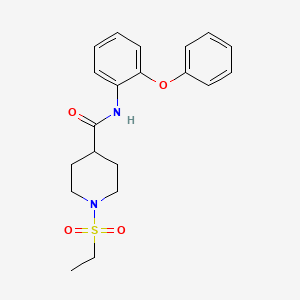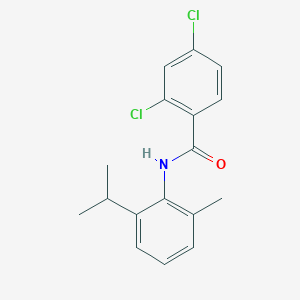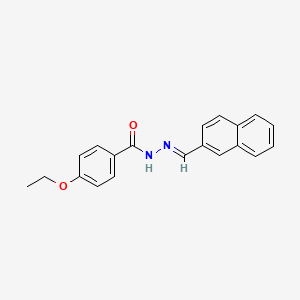![molecular formula C21H17N5OS2 B5547442 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multiple steps starting from different core structures such as acetohydrazides or thiocarbohydrazides. These processes might include cyclization reactions, aminomethylation, and condensation with various aldehydes or isothiocyanates to form new heterocyclic compounds (Bekircan, Ülker, & Menteşe, 2015), (Šermukšnytė et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques, including IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and overall molecular geometry, crucial for understanding the compound's reactivity and interaction with biological targets (Zacharias et al., 2018).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in various chemical reactions, including cyclizations, substitutions, and condensations, leading to a wide range of heterocyclic structures. These reactions are essential for modifying the compound's chemical properties and for the synthesis of derivatives with enhanced biological activities (Hunashal et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are determined using standard laboratory techniques and are crucial for compound characterization and application. These properties influence the compound's stability, formulation potential, and suitability for various pharmaceutical applications (Safonov, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with different chemical reagents, are fundamental for understanding the compound's behavior under various conditions. These properties are critical for the compound's application in chemical synthesis and drug development (Nazarbahjat et al., 2014).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study explored the inhibition efficiency of compounds containing the methylthiophenyl moiety, such as 2-[4-(Methylthio) phenyl] acetohydrazide, on zinc corrosion in an acidic medium. This research provides insights into the relationship between molecular structures and their inhibition efficiencies, emphasizing the role of thiophenyl groups in enhancing activity through electronic and structural characteristics (Gece & Bilgiç, 2012).
Anticancer and Antimicrobial Activities
Another significant area of research involves the synthesis of novel heterocyclic compounds derived from acylhydrazides and their evaluation for lipase and α-glucosidase inhibition, showcasing their potential in addressing metabolic disorders. Additionally, the anticancer activity of benzothiazole acylhydrazones has been investigated, with findings suggesting their efficacy against various cancer cell lines through cytotoxic activity and potential selectivity towards carcinogenic cells (Bekircan, Ülker, & Menteşe, 2015); (Osmaniye et al., 2018).
Antioxidant Properties
Research on the antioxidant capabilities of related compounds highlights their potential in scavenging free radicals and reducing oxidative stress. This is particularly relevant in the context of preventing or mitigating damage associated with various diseases and aging processes. Studies have indicated that certain derivatives exhibit significant antioxidant activity, comparable to or even surpassing that of known antioxidants (Šermukšnytė et al., 2022).
Molecular-Level Studies
Further research employing quantum chemical approaches to understand the molecular-level interactions and properties of such compounds contributes to the broader knowledge of their functionalities and potential applications. These studies often involve detailed analyses of electronic structures, stability, and reactivity, providing a foundation for the rational design of compounds with desired properties (Zacharias et al., 2018).
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities and its use in the development of new drugs. The developments in the medicinal chemistry of 1,2,4-triazoles are constantly reviewed, at a rate of several reviews per year . This suggests that there is ongoing interest in this field and potential for future research and development.
Propiedades
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS2/c27-19(23-22-14-18-12-7-13-28-18)15-29-21-25-24-20(16-8-3-1-4-9-16)26(21)17-10-5-2-6-11-17/h1-14H,15H2,(H,23,27)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLNVKGCENJDNA-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)